molecular formula C13H16N4OS B7583925 (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone

(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone

Cat. No. B7583925
M. Wt: 276.36 g/mol
InChI Key: OHWWOXQXWSVWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is currently being investigated for its ability to target B-cell receptor (BCR) signaling pathways, which are known to play a critical role in the development and progression of certain types of cancer.

Mechanism of Action

(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway. By blocking the activity of BTK, (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone is able to disrupt the growth and survival of cancer cells that depend on this pathway for their survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone has also been shown to have other effects on the body. For example, this compound has been found to inhibit the production of certain cytokines that are involved in the inflammatory response. Additionally, (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone has been shown to reduce the activation of T cells, which are important components of the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone is its specificity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, this specificity may also be a limitation, as it may not be effective against cancers that do not rely on BCR signaling pathways. Additionally, further research is needed to determine the optimal dosing and administration of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone for maximum efficacy.

Future Directions

There are several potential future directions for research on (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone. One area of interest is the development of combination therapies that include (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone and other agents that target different components of the BCR signaling pathway. Additionally, further studies are needed to determine the long-term safety and efficacy of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone in clinical trials. Finally, researchers may also investigate the potential use of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone in other disease states, such as autoimmune disorders.

Synthesis Methods

The synthesis of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone involves a multi-step process, beginning with the reaction of 2,2-dimethylthiomorpholine with 4-chloro-3-nitrobenzoic acid to form the corresponding amide. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and substitution, to yield the final product.

Scientific Research Applications

(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone has been the subject of several preclinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of various types of cancer. In particular, this compound has shown promise in targeting BCR signaling pathways in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

IUPAC Name

(2,2-dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-13(2)9-17(6-7-19-13)11(18)10-8-16-5-3-4-14-12(16)15-10/h3-5,8H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWWOXQXWSVWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)C(=O)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.